

TS-021: A Technical Whitepaper on a Potent Dipeptidyl Peptidase-4 Inhibitor

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Compound of Interest

Compound Name: TS-021

Cat. No.: B1682025

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Abstract

TS-021, also known by its chemical name (2S, 4S)-4-fluoro-1-[[[2-hydroxy-1,1-dimethylethyl)amino]acetyl]-pyrrolidine-2-carbonitrile monobenzenesulfonate, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential oral therapeutic agent for the management of type 2 diabetes mellitus.^[1] Developed by Taisho Pharmaceutical Co., Ltd., **TS-021** demonstrated promising preclinical efficacy in enhancing incretin hormone levels and improving glucose tolerance. This document provides an in-depth technical overview of **TS-021**, consolidating available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows. Despite its promising preclinical profile, the development of **TS-021** was discontinued.

Introduction

The incretin hormone glucagon-like peptide-1 (GLP-1) plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. However, the therapeutic utility of native GLP-1 is limited by its rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 is a validated therapeutic strategy to prolong the action of endogenous GLP-1, thereby improving glycemic control in patients with type 2 diabetes. **TS-021** emerged as a competitive, reversible, and selective inhibitor of DPP-4, exhibiting potent in vitro and in vivo activity. This

whitepaper serves as a comprehensive technical guide, summarizing the key preclinical findings for **TS-021**.

Quantitative Data

The following tables summarize the key quantitative data for **TS-021**, derived from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy and Selectivity of TS-021

Parameter	Value	Species/System	Reference
DPP-4 Inhibition			
IC50	5.34 nM	Human Plasma	[1]
Ki	4.96 nM	Human Plasma	[1]
koff	$1.09 \times 10^{-3} \text{ s}^{-1}$	Human Plasma	[1]
Selectivity			
DPP-8 Inhibition	>600-fold vs. DPP-4	Not Specified	[1]
DPP-9 Inhibition	>1200-fold vs. DPP-4	Not Specified	[1]
Other Peptidases	>15,000-fold vs. DPP-4	Not Specified	[1]

Table 2: In Vivo Efficacy of TS-021 in Animal Models

Animal Model	Treatment	Key Findings	Reference
Zucker fatty (fa/fa) rats	Oral administration of TS-021 (0.02-0.5 mg/kg)	- Suppressed plasma DPP-4 activity- Increased active GLP-1 levels- Significantly improved glucose tolerance- Increased plasma insulin levels during OGTT	[1]
Mouse model of type 2 diabetes (HFD-STZ)	TS-021 alone (acute)	- Significantly improved glucose tolerance- Significantly increased plasma insulin level after nutrient ingestion- Significantly increased GLP-1 level	[2]
Mouse model of type 2 diabetes (HFD-STZ)	TS-021 in combination with metformin (acute)	- Significantly improved glucose tolerance- Significantly increased plasma insulin level after nutrient ingestion- Significantly increased GLP-1 level	[2]
Mouse model of type 2 diabetes (HFD-STZ)	TS-021 in combination with metformin (chronic, 5 weeks)	- Significantly lowered glycosylated hemoglobin (HbA1c) level- Significantly lowered plasma insulin level- Significantly lowered α -cell-to- β -cell area ratio in pancreatic islets- Synergistically	[2]

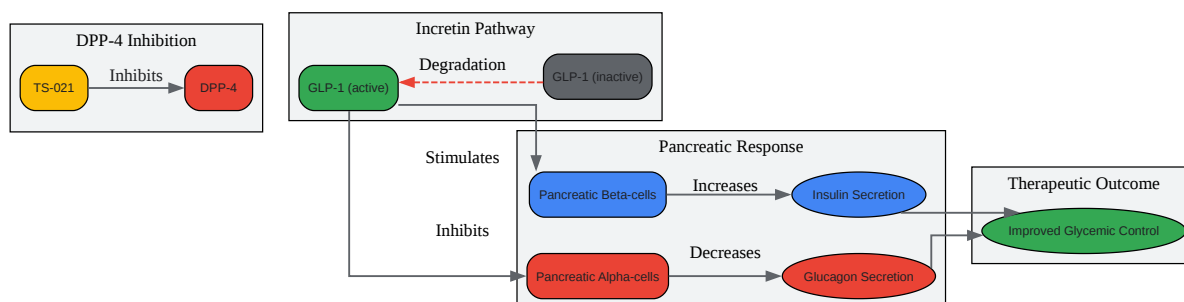
increased insulin-
positive area in
pancreatic islets

Table 3: Pharmacokinetic Profile of TS-021

Species	Dosing	Pharmacokinetic Profile	Reference
Normal Rats	Single oral dose	Favorable pharmacokinetic profile	[1]
Dogs	Single oral dose	Favorable pharmacokinetic profile	[1]
Monkeys	Single oral dose	Favorable pharmacokinetic profile	[1]

Signaling Pathway

TS-021 exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1. By inhibiting DPP-4, **TS-021** increases the circulating levels of active GLP-1, leading to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppression of glucagon release from pancreatic α -cells. This ultimately results in improved glycemic control.



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Caption: TS-021 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory activity of **TS-021** on DPP-4 enzyme activity in human plasma.

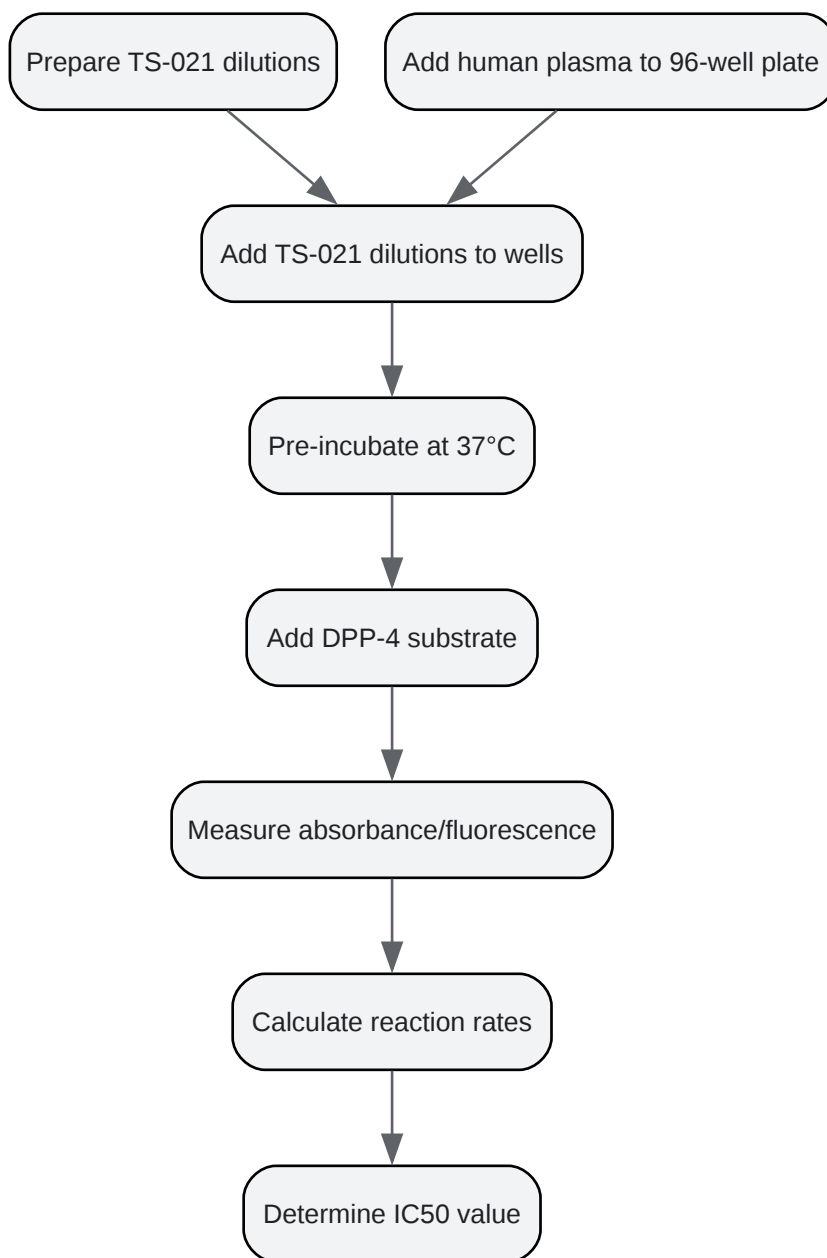
Materials:

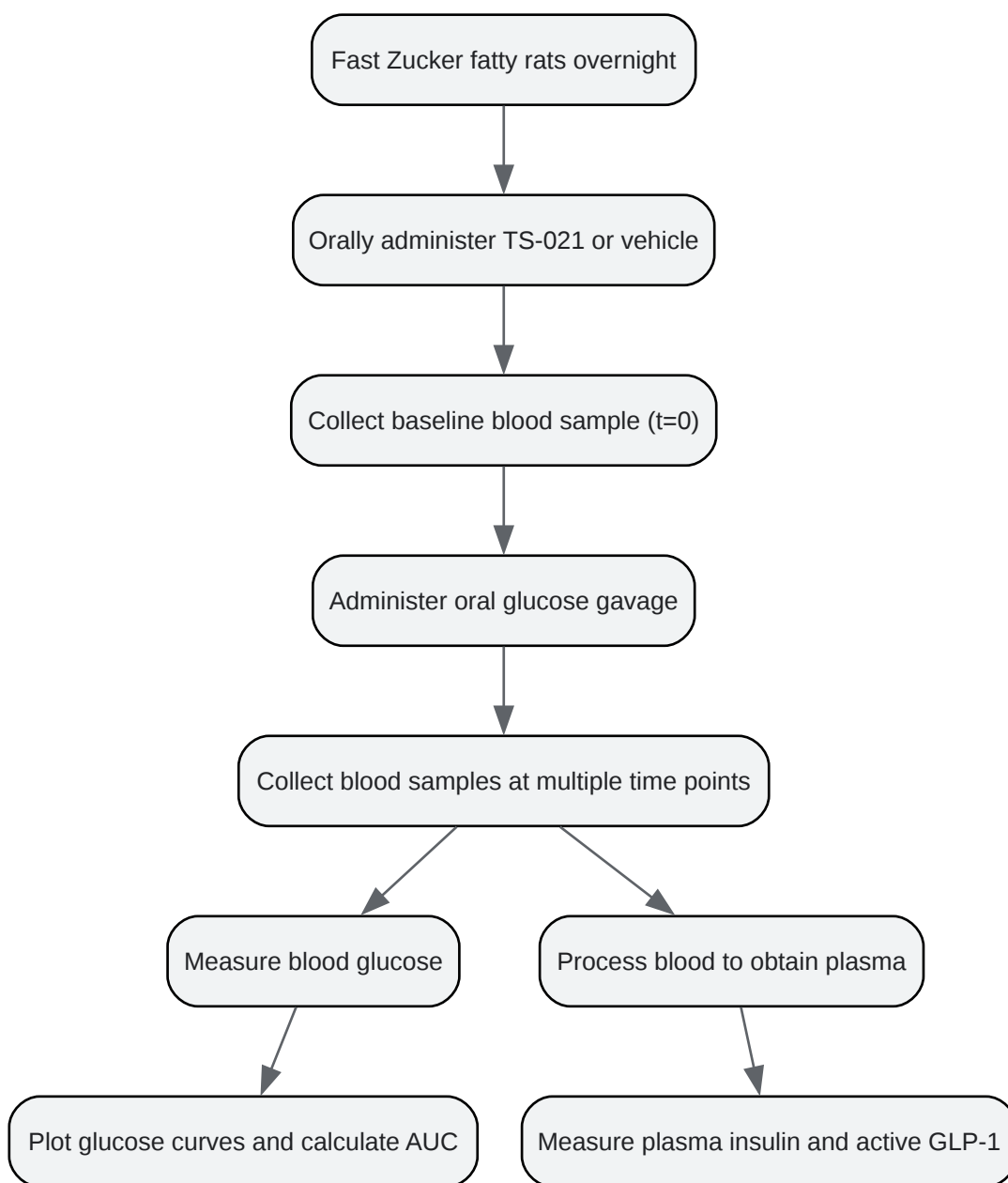
- **TS-021**
- Human plasma
- DPP-4 substrate (e.g., Gly-Pro-pNA)
- Assay buffer (e.g., Tris-HCl)
- 96-well microplate

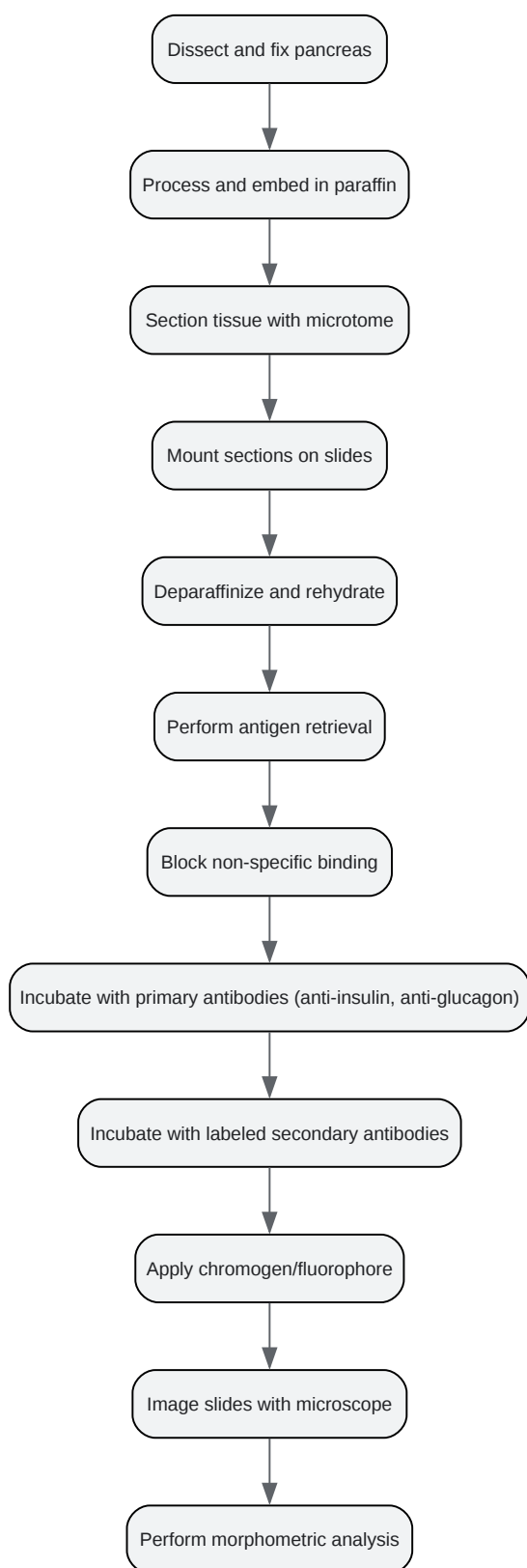
- Microplate reader

Procedure:

- Prepare a series of dilutions of **TS-021** in the assay buffer.
- In a 96-well microplate, add human plasma to each well.
- Add the different concentrations of **TS-021** to the respective wells. Include a control well with no inhibitor.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
- Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader.
- Continue to monitor the change in absorbance (or fluorescence) over a set period.
- Calculate the rate of reaction for each concentration of **TS-021**.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.







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